(4-fluoro-1H-indol-2-yl)methanamine
Description
(4-Fluoro-1H-indol-2-yl)methanamine is a fluorinated indole derivative with a methanamine group at the 2-position of the indole ring and a fluorine substituent at the 4-position. The fluorine atom and amine group contribute to its electronic and steric properties, influencing solubility, bioavailability, and interactions with biological targets .
Properties
CAS No. |
904885-13-8 |
|---|---|
Molecular Formula |
C9H9FN2 |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
(4-fluoro-1H-indol-2-yl)methanamine |
InChI |
InChI=1S/C9H9FN2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,12H,5,11H2 |
InChI Key |
BTLUBZYXSCWKAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)CN)C(=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The table below compares (4-fluoro-1H-indol-2-yl)methanamine with analogous indole derivatives, highlighting substituent positions, molecular properties, and biological activities:
Analysis of Substituent Effects
- Fluorine Position: Fluorine at the 4-position (target compound) vs.
- Amine Group : Primary amines (e.g., methanamine at position 2) may enhance hydrogen bonding compared to tertiary amines (e.g., dimethylamine in ) or ester groups (), influencing solubility and target affinity .
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